molecular formula C19H17NO4 B2369784 3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1009674-13-8

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B2369784
CAS No.: 1009674-13-8
M. Wt: 323.348
InChI Key: BZYPJYMCKWWCSL-UHFFFAOYSA-N
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Description

3-(4-Phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1009674-13-8) is a bicyclic amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core. This scaffold is substituted at the 3-position with a 4-phenoxybenzoyl group and at the 2-position with a carboxylic acid moiety. The compound’s structural rigidity and stereochemical complexity make it a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring constrained geometries .

Properties

IUPAC Name

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(20-11-13-10-16(13)17(20)19(22)23)12-6-8-15(9-7-12)24-14-4-2-1-3-5-14/h1-9,13,16-17H,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPJYMCKWWCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

The pharmacological and physicochemical properties of 3-azabicyclo[3.1.0]hexane derivatives are highly dependent on substituent groups. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Molecular Formula Key Features Biological Relevance
3-(4-Phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 4-Phenoxybenzoyl C₁₉H₁₅NO₄ Bulky aromatic substituent; moderate lipophilicity Potential kinase or protease inhibition due to aromatic interactions
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS: N/A) Benzyl C₁₃H₁₅NO₂ Smaller alkyl-aryl group; higher lipophilicity Intermediate in synthesis; limited biological data
3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1009716-18-0) 2,4-Dichlorobenzoyl C₁₃H₁₀Cl₂NO₃ Electron-withdrawing Cl groups; enhanced binding via halogen bonds Antibacterial or antiviral applications
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1009510-15-9) 3-Trifluoromethylbenzoyl C₁₄H₁₂F₃NO₃ CF₃ group increases metabolic stability and acidity Improved pharmacokinetics in CNS targets
3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 1008645-20-2) Thiophene-2-carbonyl C₁₁H₁₁NO₃S Heterocyclic substituent; π-π stacking potential Inhibits FABP4 (IC₅₀ = 1.7 µM) for metabolic disorders

Stereochemical Considerations

  • Stereoisomer Synthesis : highlights stereoselective methods to synthesize all four stereoisomers of Boc-protected analogs. Enantiomeric purity significantly impacts target binding; e.g., (1R,2S,5S)-isomers show superior activity in protease inhibition .
  • Metabolite Stability : In vivo studies () reveal that dimethyl and trifluoroacetyl derivatives resist hydrolytic cleavage better than unprotected analogs, suggesting strategic substitutions for metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-phenoxybenzoyl group (logP ~2.5) balances solubility and membrane permeability compared to more lipophilic benzyl (logP ~3.0) or hydrophobic CF₃-substituted analogs (logP ~2.8) .
  • Acid Dissociation (pKa) : Carboxylic acid pKa ranges from 4.0–4.5 across analogs, favoring ionization at physiological pH and enhancing solubility .

Biological Activity

3-(4-phenoxybenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and specific functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioactive compound with implications in pharmacology and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H17NO4, with a molecular weight of 325.34 g/mol. Its structure features a bicyclic framework, which is crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H17NO4
Molecular Weight325.34 g/mol
CAS Number1009674-13-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Research indicates that compounds in the azabicyclo[3.1.0]hexane class can act as ligands for μ-opioid receptors, which are involved in pain modulation and other physiological processes .

Pharmacological Applications

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.
  • Anticancer Potential : There is ongoing research into the anticancer properties of similar bicyclic compounds, indicating potential pathways for therapeutic applications against various cancer types.
  • Opioid Receptor Modulation : As a μ-opioid receptor ligand, this compound has been investigated for its potential to treat conditions such as pruritus (itching) in veterinary medicine, demonstrating its relevance beyond human applications .

Study on μ-opioid Receptor Ligands

In a study focused on the structure-activity relationship (SAR) of azabicyclo[3.1.0]hexane derivatives, researchers identified that modifications to the lead structure could enhance binding affinity to μ-opioid receptors significantly . The findings indicated that certain derivatives achieved picomolar binding affinities, highlighting the potential for developing highly selective opioid receptor modulators.

Antimicrobial Activity Evaluation

A recent evaluation of various azabicyclo[3.1.0]hexane compounds demonstrated promising antimicrobial effects against a range of bacterial strains, suggesting that further optimization could yield effective therapeutic agents .

Comparative Analysis with Similar Compounds

CompoundBinding Affinity (μM)Biological Activity
This compound<0.001μ-opioid receptor ligand
3-oxabicyclo[3.1.0]hexane-2,4-dione0.005Anticancer
Bicyclo[2.1.1]hexane0.01Antimicrobial

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